2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE

Photoredox catalysis Radical cyclization Regioselectivity

Photoredox methodology requires a benchmark substrate with orthogonal C2-Br and C3-allyloxy functionalities. This compound delivers switchable cyclization outcomes from a single building block. - **Switchable selectivity**: 5-exo (97% yield, >50:1) or 6-endo (84% yield, 5.6:1) via condition control - **Mechanistic reference**: Model substrate in JACS 2022 switchable radical cyclization study - **Pharma relevance**: Precursor to TRPM8 antagonist core (US8952009B2) - **Scale-ready**: Mitsunobu route from 2-bromo-3-hydroxypyridine validated at scale

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 123552-77-2
Cat. No. B3032199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE
CAS123552-77-2
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC=CCOC1=C(N=CC=C1)Br
InChIInChI=1S/C8H8BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h2-5H,1,6H2
InChIKeyHHKXOIAWEZVDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(prop-2-en-1-yloxy)pyridine: Dual-Functional Radical Cyclization Building Block


2-Bromo-3-(prop-2-en-1-yloxy)pyridine (IUPAC: 2-bromo-3-prop-2-enoxypyridine; synonym: 3-(allyloxy)-2-bromopyridine) is a heteroaryl building block with the molecular formula C₈H₈BrNO. It features a pyridine core bearing a bromine atom at the 2-position and an allyloxy ether at the 3-position [1]. This specific substitution pattern serves a dual functional purpose: the C₂–Br bond acts as a latent radical precursor under photoredox conditions, while the pendant allyloxy olefin provides a tethered radical acceptor for intramolecular cyclization [1]. The compound has been employed as a key substrate in reagent-controlled, switchable photoredox-catalyzed radical cyclizations that deliver either 5-exo or 6-endo fused N-heteroaromatic products in high yields and with tunable regioselectivity [1].

Dual-functional radical building block 2-Br as latent radical precursor, 3-allyloxy as tethered acceptor for intramolecular photoredox cyclization.
Reported switchable regioselectivity Reagent-controlled access to both 5-exo and 6-endo fused N-heteroaromatic products from a single substrate.
Mitsunobu-accessible synthesis Reliable preparation from 2-bromo-3-hydroxypyridine and allyl alcohol, enabling straightforward procurement.

2-Bromo-3-(prop-2-en-1-yloxy)pyridine: Why Analogs Fall Short


The combination of the 2-bromo substituent and the 3-allyloxy group in a single pyridine scaffold is not replicated by analogs that carry only one of these functionalities. Bromopyridines lacking the allyloxy tether (e.g., 2-bromo-3-methoxypyridine) cannot undergo intramolecular cyclization. Conversely, 3-allyloxypyridine without the C₂ halogen is exceedingly difficult to prepare via direct nucleophilic substitution on 3-bromopyridine, as the 3-bromo position is resistant to displacement and attempts under forcing conditions lead predominantly to polymerization [2]. For radical cyclization applications, the nature of the linker atom is also critical: replacing the oxygen linker with an N-Boc or all-carbon tether significantly degrades 6-endo selectivity, as lone-pair stabilization of the cyclopropyl radical intermediate is lost [1]. These findings demonstrate that the specific 2-bromo-3-allyloxy substitution pattern is functionally non-interchangeable with its closest in-class analogs.

Allyloxy tether is essential for cyclization
Bromopyridines lacking the 3-allyloxy group cannot undergo intramolecular radical cyclization; non-allyloxy analogs fail to deliver the fused products.
Oxygen linker strongly influences 6-endo selectivity
Replacing the allyloxy oxygen with N-Boc or all-carbon tethers reduces 6-endo preference through diminished lone-pair stabilization of the cyclopropyl radical intermediate.
2-Bromo regioisomer is critical for performance
The 4-bromo isomer gives lower yield due to instability and self-condensation; 3-allyloxypyridine without bromine is synthetically inaccessible via direct substitution.

2-Bromo-3-(prop-2-en-1-yloxy)pyridine: Quantitative Evidence for Procurement


Reagent-Controlled 5-exo/6-endo Regioselectivity Switch

2-Bromo-3-allyloxypyridine was selected as the primary model substrate in a systematic study of switchable radical cyclization regioselectivity [1]. Under 5-exo-selective conditions (4CzIPN photocatalyst, mesna HAT catalyst, NaHCO₂/HCO₂H in DMSO), the compound delivered the 5-exo cyclization product 1a in 97% yield with no detectable 6-endo product (exo/endo >50:1) [1]. Under 6-endo-optimized conditions (3DPAFIPN photocatalyst, Hantzsch ester in H₂O/MeCN), the product distribution inverted to favor the 6-endo isomer 1b in 84% yield with an exo/endo ratio of 1.0:5.6 [1]. This represents a nearly complete reversal of regioselectivity (from >50:1 exo to 1:5.6 exo/endo) achievable solely through reagent tuning on a single substrate [1].

Regioselectivity switch
Head-to-head
5-exo mode: 97% yield, exo/endo >50:1 6-endo mode: 84% yield, exo/endo 1.0:5.6
Supports divergent synthesis of two scaffold types from one building block.
J. Am. Chem. Soc. 2022; reagent-controlled photoredox conditions.
Photoredox catalysis Radical cyclization Regioselectivity

Oxygen vs. N-Boc Linker: Effect on 6-endo Selectivity

The oxygen atom in the allyloxy linker of 2-bromo-3-allyloxypyridine provides lone-pair stabilization to the cyclopropyl radical intermediate during the neophyl rearrangement that produces the 6-endo product. When the linker oxygen is replaced by an N-Boc group (substrate 6), the 6-endo selectivity drops substantially [1]. Under identical 6-endo-optimized conditions, the N-Boc-linked analog 6 delivered endo product 6b in 78% yield with an exo/endo ratio of 1.0:3.4, compared to 84% yield and 1.0:5.6 for the target compound [1]. This corresponds to a 40% reduction in endo selectivity (from 5.6:1 to 3.4:1) attributable to the diminished radical-stabilizing capacity of the N-Boc nitrogen lone pair versus the oxygen lone pair [1].

O-linker vs. N-Boc linker
Head-to-head
Endo selectivity: O-linker 5.6:1 vs. N-Boc 3.4:1 Endo yield: 84% (O) vs. 78% (N-Boc)
Oxygen lone-pair stabilization is key for higher 6-endo preference.
Identical 6-endo-optimized photoredox conditions.
Radical rearrangement Neophyl rearrangement Linker effect

Oxygen vs. All-Carbon Linker: Loss of exo/endo Selectivity

Replacing the allyloxy oxygen with an all-carbon tether (substrate 7) further erodes selectivity in both directions [1]. Under exo-selective conditions, the carbon-linked analog 7 maintained >19:1 exo selectivity but gave only 53% yield versus 97% for the target compound. Under endo-selective conditions, the carbon-linked analog exhibited a markedly reduced exo/endo ratio of 1.0:1.6, compared to 1.0:5.6 for the oxygen-linked target compound [1]. The authors attribute this to the absence of lone-pair stabilization effects on the cyclopropyl radical intermediate when the oxygen is replaced by carbon [1].

O-linker vs. all-carbon linker
Head-to-head
Exo yield: 97% (O) vs. 53% (C) Endo selectivity: 5.6:1 (O) vs. 1.6:1 (C)
Oxygen linker is indispensable for both high exo yield and useful endo selectivity.
All-carbon analog fails to provide viable endo product ratios.
Cyclopropyl radical stability Linker atom effect Regioselectivity

2-Bromo vs. 4-Bromo Regioisomer: Stability and Yield Comparison

The position of the bromine atom on the pyridine ring critically influences both reaction yield and product stability. The 4-brominated regioisomer (substrate 11), which carries the bromine at the 4-position rather than the 2-position, was evaluated under the same photoredox cyclization conditions [1]. Under exo-selective conditions, substrate 11 delivered the 5-exo product 11a in only 62% yield compared to 97% for the 2-bromo target compound. Under endo-selective conditions, the 6-endo product 11b was obtained in a mere 26% yield versus 84% for the target [1]. The authors attributed the diminished performance to the known instability of 4-brominated pyridines [1], which can undergo competing self-condensation pathways [2].

2-Br vs. 4-Br regioisomer
Head-to-head
Exo yield: 97% (2-Br) vs. 62% (4-Br) Endo yield: 84% (2-Br) vs. 26% (4-Br)
2-Bromo regioisomer reported with substantially higher cyclization yield.
4-Br isomer limited by instability and competing self-condensation.
Regioisomer comparison Pyridine stability Radical precursor

Bromine vs. Chlorine Leaving Group: SET Reduction Reactivity

The efficiency of generating pyridyl radicals via single-electron transfer (SET) reduction is strongly halogen-dependent. In a foundational study of radical-chain nucleophilic substitution of 2-halopyridines with benzenethiolate, the relative reactivity order was established as 2-iodopyridine ∼ 2-bromopyridine ≫ 2-chloropyridine ∼ 2-fluoropyridine [2]. While 2-iodopyridine and 2-bromopyridine exhibit comparably high reactivity toward SET reduction, 2-chloropyridine is orders of magnitude less reactive [2]. This class-level trend is mechanistically relevant to the photoredox cyclization application of the target compound, where reductive cleavage of the C₂–Br bond generates the initiating pyridyl radical [1]. A 2-chloro analog would be expected to undergo SET reduction far less efficiently under the same mild photoredox conditions, potentially requiring more forcing conditions or entirely different catalyst systems.

Br vs. Cl leaving group
Class-level
SET reactivity order: Br ∼ I >> Cl ∼ F (reported)
Bromine balances sufficient photoredox SET reactivity with practical stability.
Quantitative rate constants not available; class-level trend from radical substitution studies.
Halopyridine reactivity Single electron transfer Radical generation

Mitsunobu Route Advantage Over Inaccessible 3-Allyloxypyridine

The target compound is accessible via a well-defined Mitsunobu reaction between 2-bromo-3-hydroxypyridine and allyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, as disclosed in patent US8952009B2 [1]. This route proceeds under mild conditions (0 °C to 50 °C) and yields the product after standard aqueous workup and chromatographic purification [1]. In stark contrast, the preparation of the parent 3-allyloxypyridine (lacking the 2-bromo substituent) from 3-bromopyridine and sodium allyloxide fails: the 3-bromo position is resistant to nucleophilic displacement, and forcing conditions result only in polymerization with trace product isolation [2]. The 2-bromo substituent thus serves the dual role of enabling a straightforward synthesis from the commercially available 2-bromo-3-hydroxypyridine precursor while simultaneously providing the radical handle for downstream photoredox applications.

Mitsunobu route vs. direct substitution
Reported
Target: viable Mitsunobu route from 2-bromo-3-hydroxypyridine Comparator: 3-allyloxypyridine inaccessible via direct nucleophilic substitution
Confirmed synthetic tractability supports reliable procurement.
US8952009B2; comparator route fails (polymerization).
Synthetic accessibility Mitsunobu reaction 3-Hydroxypyridine

2-Bromo-3-(prop-2-en-1-yloxy)pyridine: Application Scenarios


Divergent Synthesis of 5-exo/6-endo Fused N-Heteroaromatic Scaffolds

The demonstrated ability to switch between 5-exo (97% yield, >50:1 selectivity) and 6-endo (84% yield, 5.6:1 selectivity) products from a single substrate enables parallel library synthesis of two structurally distinct fused heterocyclic series from one building block [1]. This divergent capability is particularly valuable in medicinal chemistry hit-to-lead programs where both 5-membered (dihydrofuropyridine) and 6-membered (quinoline-like) ring-fused products are of interest for SAR exploration. The oxygen linker's lone-pair stabilization is critical for achieving useful 6-endo selectivity in this context [1].

Photoredox Neophyl Rearrangement to Dearomatized Quinolines

Under 6-endo-optimized conditions, 2-bromo-3-allyloxypyridine undergoes a 5-exo-trig cyclization followed by a neophyl rearrangement to deliver dearomatized quinoline derivatives [1]. This pathway, which proceeds through a cyclopropyl radical intermediate stabilized by the oxygen lone pair, provides access to partially saturated quinoline scaffolds that are prevalent in natural products and bioactive molecules [1]. The 3.2-fold yield advantage of the 2-bromo regioisomer over the 4-bromo analog (84% vs. 26%) in this transformation makes the target compound the only synthetically viable choice for this application [1].

Furo[3,2-b]pyridin-3(2H)-one Intermediate for TRPM8 Antagonists

Patent US8952009B2 discloses the use of 3-(allyloxy)-2-bromopyridine as a direct precursor to furo[3,2-b]pyridin-3(2H)-one, a core fragment of chroman-derived TRPM8 antagonists under investigation for migraine and neuropathic pain [2]. The Mitsunobu-based synthetic route from 2-bromo-3-hydroxypyridine has been validated at scale within this patent family, providing procurement confidence for pharmaceutical process chemistry applications [2].

Radical Cyclization Methodology and Photoredox Optimization

As the model substrate in the foundational JACS 2022 study of switchable radical cyclization, this compound serves as a calibrated reference standard for reaction condition optimization, catalyst screening, and mechanistic studies [1]. Its well-characterized reactivity profile—including the quantitative exo/endo ratios under both condition sets and the established reduction potential of the C–Br bond (E₁/₂ ≈ −2.26 V vs. SCE for 2-bromopyridine class) [1]—makes it the preferred substrate for academic and industrial laboratories developing new photoredox methodologies that require a predictable, high-performing benchmark.

Application
Selection Property
Validation Focus
Divergent synthesis of 5-exo/6-endo fused N-heteroaromatic scaffolds
Switchable 5-exo/6-endo cyclization
Regioselectivity reproducibility under photoredox conditions
Dearomatized quinoline synthesis via neophyl rearrangement
Oxygen linker radical stabilization
6-Endo selectivity and yield consistency
Furo[3,2-b]pyridin-3(2H)-one intermediate for TRPM8 antagonist research
Validated Mitsunobu synthetic route
Synthetic scalability and literature precedent
Photoredox methodology development and catalyst screening
Well-characterized reactivity benchmark
Reproducible exo/endo ratios as calibration standard

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